molecular formula C14H22Cl2N2O2 B1655333 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE CAS No. 3482-74-4

2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE

Cat. No.: B1655333
CAS No.: 3482-74-4
M. Wt: 321.2 g/mol
InChI Key: FIWBEGJXLDEFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group and a diethylaminoethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE typically involves the following steps:

    Etherification: The initial step involves the etherification of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyacetic acid.

    Amidation: The 4-chlorophenoxyacetic acid is then reacted with diethylaminoethylamine under suitable conditions to form the desired amide.

    Hydrochloride Formation: The final step involves the conversion of the amide to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be used in studies involving cellular processes and biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the diethylaminoethyl moiety.

    N-(2-(Diethylamino)ethyl)acetamide: Contains the diethylaminoethyl group but lacks the chlorophenoxy group.

Uniqueness

2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE is unique due to the combination of both the chlorophenoxy and diethylaminoethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3482-74-4

Molecular Formula

C14H22Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C14H21ClN2O2.ClH/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H

InChI Key

FIWBEGJXLDEFDE-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.Cl

3482-74-4

Related CAS

1223-36-5 (Parent)

Origin of Product

United States

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